molecular formula C22H31BrClN7O2 B1222157 3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide CAS No. 126988-14-5

3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide

Cat. No. B1222157
M. Wt: 540.9 g/mol
InChI Key: MHIZNYQKJOLUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide, also known as 3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C22H31BrClN7O2 and its molecular weight is 540.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

126988-14-5

Product Name

3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide

Molecular Formula

C22H31BrClN7O2

Molecular Weight

540.9 g/mol

IUPAC Name

3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C22H31BrClN7O2/c1-22(2)5-4-12-13(17(32)15(23)10-14(12)22)11-27-6-8-31(3)9-7-28-21(33)16-19(25)30-20(26)18(24)29-16/h10,27,32H,4-9,11H2,1-3H3,(H,28,33)(H4,25,26,30)

InChI Key

MHIZNYQKJOLUQY-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(C(=C(C=C21)Br)O)CNCCN(C)CCNC(=O)C3=C(N=C(C(=N3)Cl)N)N)C

Canonical SMILES

CC1(CCC2=C(C(=C(C=C21)Br)O)CNCCN(C)CCNC(=O)C3=C(N=C(C(=N3)Cl)N)N)C

synonyms

3,5-diamino-N-(2-((2-(((6-bromo-2,3-dihydro-5-hydroxy-1,1-dimethyl-1H-inden-4-yl)methyl)amino)ethyl)methylamino)ethyl)-6-chloropyrazinecarboxamide
ZENECA ZM 224832
ZENECA ZM-224,832
ZENECA ZM224,832

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.82 g (6.32 mmol) of 3,5-diamino-N-[2-[(2-aminoethyl)methylamino]ethyl]-6 -chloropyrazinecarboxamide (A) and 1.70 g (6.32 mmol) of 6-bromo-1,1-dimethyl-5-hydroxyindan-4-carboxaldehyde (B) in 70 ml of ethanol and 10 ml of methylene chloride was stirred at ambient temperature for 1 h. Sodium borohydride (0.29 g, 7.58 mmol) was added and the reaction mixture stirred for 15 min. The solution was evaporated and the residue was partitioned between water and methylene chloride The organic phase was dried and evaporated. The residue was chromatographed on silica gel (150 g) using 0.2:3:96.8 (v/v/v) ammonium hydroxide:methanol:methylene chloride as eluent. There was obtained 2.62 g (4.84 mmol, 77%) of the title compound after trituration with ether: mp 134°-136° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-diamino-N-[2-[(2-aminoethyl)methylamino]ethyl]-6 -chloropyrazinecarboxamide
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
6-bromo-1,1-dimethyl-5-hydroxyindan-4-carboxaldehyde
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Yield
77%

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